molecular formula C21H28N2O2S2 B2663754 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1235658-28-2

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2663754
CAS No.: 1235658-28-2
M. Wt: 404.59
InChI Key: QMQOIHHKNWOWOQ-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide is a complex organic compound that features a piperidine ring, a benzyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced forms of the sulfonamide.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Biology: It can be used as a tool to study biological pathways and mechanisms.

    Industry: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide
  • N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide

Uniqueness

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in drug design and other applications to achieve specific desired effects.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S2/c1-26-21-10-6-5-9-20(21)16-23-13-11-18(12-14-23)15-22-27(24,25)17-19-7-3-2-4-8-19/h2-10,18,22H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQOIHHKNWOWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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